![molecular formula C11H12BrClO3 B1372420 2-Bromo-4,5-diethoxybenzoyl chloride CAS No. 1160250-38-3](/img/structure/B1372420.png)
2-Bromo-4,5-diethoxybenzoyl chloride
Overview
Description
2-Bromo-4,5-diethoxybenzoyl chloride is a chemical compound with the molecular formula C11H12BrClO3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of 2-Bromo-4,5-diethoxybenzoyl chloride is 307.57 g/mol . The monoisotopic mass is 305.965820 Da .Scientific Research Applications
1. Synthesis of Pharmacologically Active Derivatives
2-Bromo-4,5-diethoxybenzoyl chloride has been used in the synthesis of pharmacologically active benzo[b]thiophen derivatives. These derivatives have been explored for their potential in various pharmacological studies, demonstrating the versatility of 2-Bromo-4,5-diethoxybenzoyl chloride in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).
2. Development of Functional Polymers
The compound has also found application in the field of polymer chemistry. It is involved in the synthesis of functional polymers, which are crucial in various industrial and technological applications (Xi, Basset, & Vogl, 1984).
3. Photodynamic Therapy for Cancer
In recent years, derivatives of 2-Bromo-4,5-diethoxybenzoyl chloride have been used in the development of zinc phthalocyanine compounds. These compounds show significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, indicating the role of this compound in advancing cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).
4. Organic Synthesis and Drug Development
2-Bromo-4,5-diethoxybenzoyl chloride is also a valuable intermediate in organic synthesis. Its derivatives have been used in the synthesis of bifendate intermediates, showcasing its importance in the development of new pharmaceutical compounds (Bao Li-jiao, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,5-diethoxybenzoyl chloride is the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring . The compound interacts with these carbon atoms, leading to various chemical reactions .
Mode of Action
2-Bromo-4,5-diethoxybenzoyl chloride interacts with its targets through a process known as free radical bromination . This process involves the removal of a hydrogen atom from the benzylic position, forming a radical . The bromine atom from the compound then forms a bond with the carbon atom at the benzylic position .
Biochemical Pathways
The interaction of 2-Bromo-4,5-diethoxybenzoyl chloride with its targets affects the Suzuki–Miyaura (SM) coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling reaction . The compound’s interaction with the benzylic position can influence the efficiency and outcome of this pathway .
Pharmacokinetics
The compound’s molecular weight of 30757 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of 2-Bromo-4,5-diethoxybenzoyl chloride’s action is the formation of a new carbon-bromine bond at the benzylic position . This can lead to the creation of new organic compounds with potential applications in various fields, including proteomics research .
Action Environment
The action, efficacy, and stability of 2-Bromo-4,5-diethoxybenzoyl chloride can be influenced by various environmental factors. For instance, the rate of the free radical bromination process can be affected by the presence of other substances, temperature, and pH . .
properties
IUPAC Name |
2-bromo-4,5-diethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRSDAMLIIYLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-diethoxybenzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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